molecular formula C7H12F3NO3S B6609189 4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid CAS No. 2866322-62-3

4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid

Cat. No.: B6609189
CAS No.: 2866322-62-3
M. Wt: 247.24 g/mol
InChI Key: XMHNMCUTOALKAG-UHFFFAOYSA-N
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Description

4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid, commonly referred to as TFA, is an important reagent used in a variety of synthetic, biochemical, and analytical applications. TFA is a water-soluble, colorless, and odorless liquid that is miscible with most organic solvents. It is a strong acid and is often used as a catalyst for a variety of reactions. It has a wide range of uses in the laboratory, from synthesis of organic compounds to the purification of proteins.

Scientific Research Applications

TFA is a versatile reagent that has a wide range of uses in scientific research. It is commonly used as a solvent for a variety of organic reactions, as a catalyst for a variety of organic transformations, and as a reagent for the purification of proteins. It is also used in the synthesis of peptides and other organic compounds.

Mechanism of Action

TFA is a strong acid and is often used as a catalyst for a variety of reactions. It is believed to act as a proton donor, donating a proton to the substrate molecule and thus facilitating the reaction. It is also believed to act as a nucleophile, attacking the substrate molecule and thus promoting the reaction.
Biochemical and Physiological Effects
TFA has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the activity of other proteins, such as transcription factors and cell-surface receptors. It has also been shown to affect the structure and function of proteins, as well as to affect the expression of genes.

Advantages and Limitations for Lab Experiments

TFA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of TFA is its ability to act as a catalyst for a variety of reactions. It is also a water-soluble, colorless, and odorless liquid that is miscible with most organic solvents. However, it is a strong acid and can be corrosive and toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving TFA. One potential direction is the development of new catalysts for organic reactions that are more efficient and less toxic than TFA. Another potential direction is the development of new methods for the purification of proteins. Additionally, research into the biochemical and physiological effects of TFA could lead to the development of new drugs and therapies. Finally, research into the mechanism of action of TFA could lead to a better understanding of the role of strong acids in organic chemistry.

Synthesis Methods

TFA is typically synthesized in a two-step process. The first step involves the reaction of trifluoroacetic anhydride (TFA anhydride) with a base, such as sodium hydroxide, to form trifluoroacetic acid (TFA). The second step involves the reaction of TFA with an amine, such as 1-methanesulfonamide, to form 4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid. The reaction is typically carried out at room temperature and is often catalyzed by a base, such as pyridine.

Properties

IUPAC Name

4-amino-1-methylsulfanylbutan-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.C2HF3O2/c1-8-4-5(7)2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHNMCUTOALKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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